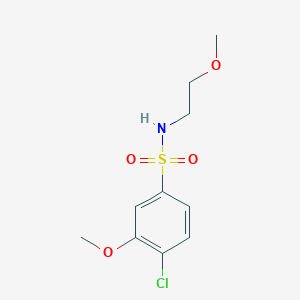

4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO4S/c1-15-6-5-12-17(13,14)8-3-4-9(11)10(7-8)16-2/h3-4,7,12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKCNVVORQJLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 4-Chloro-3-Methoxybenzene

The foundational step involves introducing the sulfonyl chloride group to the benzene ring. Chlorosulfonation of 4-chloro-3-methoxybenzene using chlorosulfonic acid under controlled conditions yields 4-chloro-3-methoxybenzenesulfonyl chloride. This reaction typically proceeds at temperatures between 0°C and 25°C, with careful addition of chlorosulfonic acid to prevent over-sulfonation. The sulfonyl chloride intermediate is isolated via precipitation in ice-water and purified by filtration.

Reaction Conditions:

Nucleophilic Substitution with 2-Methoxyethylamine

The sulfonyl chloride intermediate reacts with 2-methoxyethylamine in a nucleophilic substitution reaction. Triethylamine or cesium carbonate is employed as a base to neutralize HCl byproducts. Solvent selection (e.g., dichloromethane, tetrahydrofuran) impacts reaction efficiency, with anhydrous conditions favoring higher yields.

Optimized Protocol:

-

Dissolve 4-chloro-3-methoxybenzenesulfonyl chloride (1 equiv.) in anhydrous dichloromethane.

-

Add 2-methoxyethylamine (1.2 equiv.) dropwise at 0–5°C.

-

Introduce triethylamine (1.5 equiv.) to maintain a pH > 8.

-

Stir for 4–6 hours at room temperature.

-

Purify the crude product via recrystallization (glacial acetic acid) or column chromatography (ethyl acetate/hexane).

Yield: 70–85% (dependent on purity of starting materials and solvent system).

Alternative Synthetic Strategies

Direct Aminolysis of Sulfonyl Chlorides

A one-pot method bypasses intermediate isolation by combining chlorosulfonation and aminolysis. This approach reduces purification steps but requires precise stoichiometry to avoid side reactions. Industrial-scale implementations often use continuous flow reactors to enhance reproducibility.

Palladium-Catalyzed Coupling Reactions

For advanced functionalization, palladium catalysts (e.g., G3-xantphos) enable coupling of sulfonyl chlorides with amines under mild conditions. This method, while costlier, achieves regioselectivity in complex systems.

Example Conditions:

-

Catalyst: G3-xantphos (0.01 equiv.)

-

Base: Cs₂CO₃ (1.4 equiv.)

-

Solvent: 1,4-Dioxane

Industrial Production Considerations

Batch vs. Continuous Flow Processes

Large-scale synthesis prioritizes batch reactors for cost-effectiveness, though continuous flow systems offer superior temperature control and reduced waste. Solvent recovery systems (e.g., distillation) are critical for economic viability.

Purification Techniques

-

Recrystallization: Glacial acetic acid or ethanol/water mixtures yield high-purity product (>95%).

-

Column Chromatography: Reserved for small-scale or high-value batches.

Challenges and Limitations

Regioselectivity in Chlorosulfonation

The electron-donating methoxy group directs electrophilic substitution to the ortho and para positions, but competing effects from the chloro substituent may lead to mixed regioisomers. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) improve specificity but add complexity.

Stability of 2-Methoxyethylamine

The amine’s hygroscopic nature necessitates anhydrous conditions to prevent hydrolysis. Storage under nitrogen and use of molecular sieves are recommended.

Table 1: Summary of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Chlorosulfonation | ClSO₃H, 0–25°C, 2–4 hours | 80–90 | Filtration, drying |

| Aminolysis | 2-Methoxyethylamine, Et₃N, DCM, 24°C | 70–85 | Recrystallization (AcOH) |

| Palladium Coupling | G3-xantphos, Cs₂CO₃, 1,4-dioxane, 100°C | 85–90 | Column chromatography |

Table 2: Spectroscopic Characterization Data

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic substitution: Products include substituted sulfonamides with different functional groups.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties.

| Application | Description |

|---|---|

| Synthesis of Complex Molecules | Used to create derivatives with enhanced biological or chemical properties. |

| Reaction Intermediates | Acts as an intermediate in various chemical reactions, facilitating the formation of target compounds. |

Biological Applications

Enzyme Inhibition Studies

Research has indicated that 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide may act as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity.

Therapeutic Potential

The compound is being investigated for its therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts. Studies have shown promising results regarding its efficacy against various pathogens.

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial Activity | Effective against certain bacterial strains, suggesting utility in treating infections. |

| Anti-inflammatory Effects | Potential to reduce inflammation, making it a candidate for treating inflammatory diseases. |

| Anticancer Properties | Preliminary studies indicate potential in inhibiting cancer cell proliferation. |

Medicinal Applications

The medicinal chemistry field is particularly interested in this compound due to its potential for developing new pharmaceuticals. Its structure allows for modifications that can enhance its pharmacological profile.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Industrial Applications

In industrial settings, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including:

| Industrial Use | Description |

|---|---|

| Development of Specialty Chemicals | Used in formulating chemicals with specific performance characteristics. |

| Material Science | Investigated for use in creating new materials with enhanced properties. |

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the chloro and methoxy groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations:

Anticancer Activity: Compounds 9 and 18 () exhibit cytotoxic activity against HCT116 and MCF-7 cell lines, respectively. Their chloro and benzoyl groups likely enhance DNA intercalation or enzyme inhibition. The target compound’s 2-methoxyethyl group may improve solubility but reduce potency compared to bulky substituents like benzoyl . The absence of a planar aromatic system (e.g., quinoline in ) in the target compound might limit its DNA-binding efficacy but improve pharmacokinetic properties .

Enzyme Inhibition and Docking Scores: Compound 7 () shows strong PPARγ binding (Gold Score = 87.26), attributed to its quinoline-piperazine moiety. The target compound’s 2-methoxyethyl group could mimic similar hydrogen-bonding interactions but may lack the steric bulk required for high-affinity binding . Boronic acid derivatives with 2-methoxyethylphenoxy groups () demonstrate potent HDAC inhibition, suggesting that the 2-methoxyethyl group in the target compound might enhance interactions with polar enzyme active sites .

Anti-Inflammatory and Analgesic Potential: Compounds A and C () show activity comparable to diclofenac and indomethacin. The target compound’s methoxy groups may contribute to COX-2 inhibition, though this requires experimental validation .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

- The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzoyl in ). However, its lower molecular weight may reduce membrane permeability .

Biological Activity

4-Chloro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro and methoxy substituent on the benzene ring, as well as an ethyl ether side chain. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure highlights the presence of the sulfonamide functional group, which is often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties, attributed to their ability to inhibit bacterial folate synthesis by targeting the enzyme dihydropteroate synthase. Research indicates that this compound exhibits significant antibacterial effects against a range of gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity Against Common Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated that it can reduce inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

A study conducted on rodent models of inflammation showed that administration of the compound significantly reduced paw swelling induced by carrageenan injection. The reduction in swelling was measured using a plethysmometer, indicating a dose-dependent response.

Table 2: Anti-inflammatory Effects in Rodent Models

The mechanism of action for the biological activities of this compound involves several pathways:

- Inhibition of Folate Synthesis : Similar to other sulfonamides, it inhibits bacterial growth by blocking folate synthesis.

- Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory effects.

- Potential Anticancer Mechanisms : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate this mechanism.

Research Findings and Future Directions

Recent studies have focused on optimizing the chemical structure of sulfonamides to enhance their biological activity and reduce potential side effects. For instance, modifications to the methoxyethyl side chain could improve solubility and bioavailability.

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR resolve the sulfonamide NH proton (~10–12 ppm) and methoxy groups (~3.3–3.5 ppm). The chloro and methoxy substituents on the benzene ring produce distinct splitting patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or SHELXTL) confirms the planar sulfonamide group and spatial arrangement of substituents. Refinement parameters (R factor < 0.05) ensure accuracy .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for CHClNOS: 316.03 g/mol) .

How can researchers design initial biological activity screens for this compound?

Basic Research Question

- Target Selection : Prioritize NLRP3 inflammasome or kinase inhibition assays based on structural analogs (e.g., benzenesulfonamide inhibitors of NLRP3) .

- In Vitro Assays : Use LPS/ATP-stimulated THP-1 macrophages to measure IL-1β suppression. IC values <10 μM indicate promising activity .

- Dose-Response Curves : Test concentrations from 0.1–100 μM to establish potency and cytotoxicity (via MTT assays) .

What advanced strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Structural Validation : Confirm compound purity via NMR integration and HPLC (>95% purity).

- Orthogonal Assays : Cross-validate using electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) to verify target binding .

- Metabolic Stability Tests : Incubate with liver microsomes to rule out rapid degradation as a confounding factor .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Advanced Research Question

- Substituent Modifications : Replace the 2-methoxyethyl group with bulkier alkoxy chains (e.g., isopropoxy) to enhance hydrophobic interactions. Analogs with electron-withdrawing groups (e.g., nitro) on the benzene ring may improve binding affinity .

- Crystallographic Analysis : Use SHELX-refined structures to map steric clashes or hydrogen-bonding networks. For example, the methoxy group’s orientation may influence solubility .

- Free Energy Calculations : Molecular dynamics simulations (e.g., Amber or GROMACS) predict binding free energy changes upon substitution .

What methodologies validate the compound’s metabolic stability and toxicity profile?

Advanced Research Question

- In Vitro Metabolism : Incubate with human hepatocytes or CYP450 isoforms (e.g., CYP3A4) to identify major metabolites (LC-MS/MS analysis) .

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- hERG Inhibition Assay : Screen for cardiac toxicity via patch-clamp electrophysiology (IC > 10 μM preferred) .

How can computational modeling predict this compound’s physicochemical properties?

Advanced Research Question

- LogP and Solubility : Use Schrödinger’s QikProp or ACD/Labs to estimate partition coefficients (target LogP ~2.5) and aqueous solubility (>50 μM).

- Pharmacophore Modeling : Align with known NLRP3 inhibitors to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .

- Docking Studies : AutoDock Vina or Glide dock the compound into NLRP3’s NACHT domain (PDB: 6NPY) to prioritize synthetic targets .

What crystallographic tools ensure accurate determination of its solid-state structure?

Advanced Research Question

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer. Aim for completeness >99% and redundancy >4 .

- Refinement : SHELXL refines anisotropic displacement parameters. Validate with PLATON’s ADDSYM to detect missed symmetry .

- Twinned Data : For challenging crystals, apply SHELXD for structure solution and TWINLAW for twin law identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.